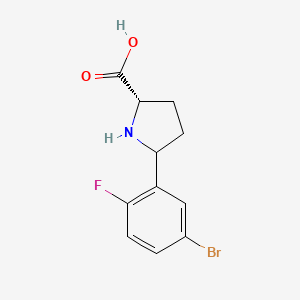

(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid

Overview

Description

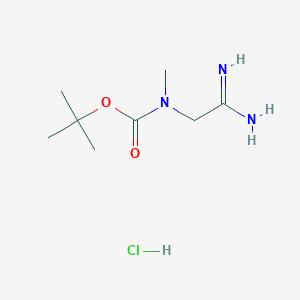

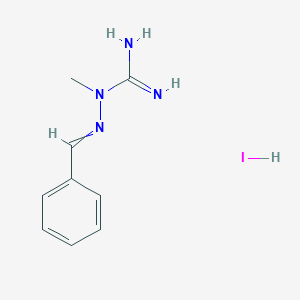

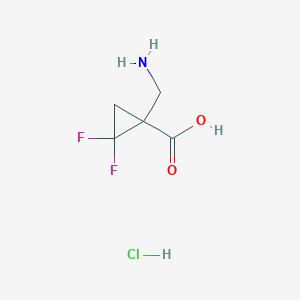

The compound “(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a phenyl ring, which is a six-membered carbon ring, at the 5th position. The phenyl ring has bromine and fluorine substituents .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The bromine and fluorine substituents can be introduced through halogenation reactions .Molecular Structure Analysis

The structure of the compound can be determined using various spectroscopic methods such as Infrared (IR), 1H Nuclear Magnetic Resonance (NMR), 13C NMR, and Mass Spectrometry (MS) .Chemical Reactions Analysis

The compound, being an organic molecule, can undergo a variety of chemical reactions. The presence of the carboxylic acid group makes it susceptible to reactions such as esterification, amidation, and decarboxylation . The halogens on the phenyl ring can also participate in various substitution reactions .Scientific Research Applications

Biotransformations and Organic Synthesis

- Enantioselective biotransformations of related pyrrolidine compounds have been reported, utilizing microbial whole cell catalysts for the kinetic resolution and desymmetrization of pyrrolidine-2,5-dicarboxamides. These processes are key in organic synthesis, providing access to various enantiomerically pure compounds used in drug development (Chen, Gao, Wang, Zhao, & Wang, 2012).

Synthesis and Characterization of Derivatives

- Novel derivatives of pyrrolidine-carboxylic acid have been synthesized, including those with bromo and fluoro substitutions. These compounds were characterized for their potential in various applications, such as the development of new pharmaceutical agents (Mogulaiah, Sundar, & Tasleem, 2018).

Chiral Discriminating Agents

- Pyrrolidine-carboxylic acid derivatives have been explored for their potential as chiral discriminating agents. Such compounds can play a significant role in the enantioselective separation of pharmaceuticals, which is crucial for the development of safe and effective drugs (Piwowarczyk, Zawadzka, Roszkowski, Szawkało, Leniewski, Maurin, Kranz, & Czarnocki, 2008).

Influenza Neuraminidase Inhibition

- Research has identified potent inhibitors of influenza neuraminidase containing pyrrolidine-carboxylic acid cores. These findings are significant for developing antiviral drugs, particularly in combating influenza outbreaks (Wang, Chen, Wang, Gentles, Sowin, Kati, Muchmore, Giranda, Stewart, Sham, Kempf, & Laver, 2001).

Fluoroorganic Chemistry

- Pyrrolidine-2-one derivatives, including those with fluorine substitutions, are being explored as building blocks in fluoroorganic chemistry. This area is critical for developing novel materials and pharmaceuticals with unique properties (Bezdudny, Alekseenko, Mykhailiuk, Manoilenko, Shishkin, & Pustovit, 2011).

Ligands in Catalytic Reactions

- Pyrrolidine-2-carboxylic acid derivatives have been used as ligands in Cu-catalyzed reactions, demonstrating their utility in facilitating complex chemical transformations (Altman, Anderson, & Buchwald, 2008).

Ionic Liquids in Synthesis

- L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS), a novel ionic liquid derived from pyrrolidine-2-carboxylic acid, has been employed in solvent-free synthesis, showcasing its potential in green chemistry applications (Godse, Rindhe, Kótai, Kendrekar, & Pawa, 2017).

Future Directions

properties

IUPAC Name |

(2S)-5-(5-bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO2/c12-6-1-2-8(13)7(5-6)9-3-4-10(14-9)11(15)16/h1-2,5,9-10,14H,3-4H2,(H,15,16)/t9?,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGMYSJDXPRRNL-AXDSSHIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1C2=C(C=CC(=C2)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N[C@@H]1C(=O)O)C2=C(C=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-5-(5-Bromo-2-fluorophenyl)pyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Azabicyclo[3.3.1]nonan-5-amine dihydrochloride](/img/structure/B1383739.png)

![3a-Methyl-hexahydro-1lambda6-pyrrolo[1,2-b][1,2]thiazole-1,1,3-trione](/img/structure/B1383742.png)

![4-Benzyl-4,8-diazatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione hydrochloride](/img/structure/B1383743.png)

![6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B1383744.png)

![Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione](/img/structure/B1383745.png)

![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1383750.png)